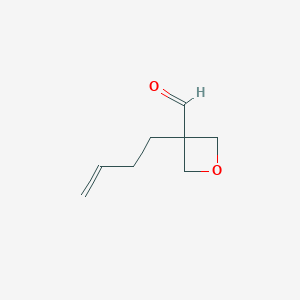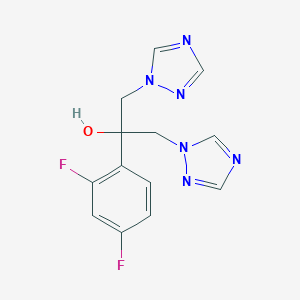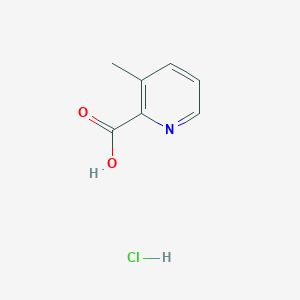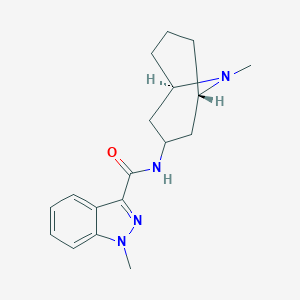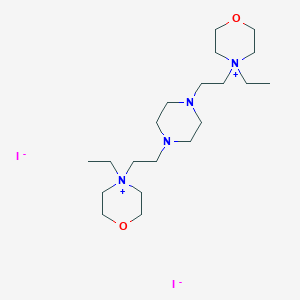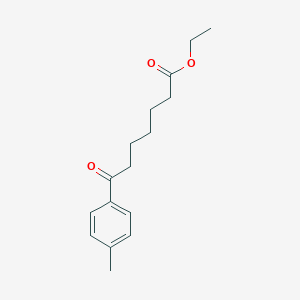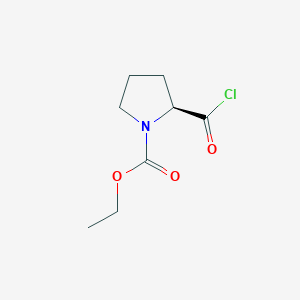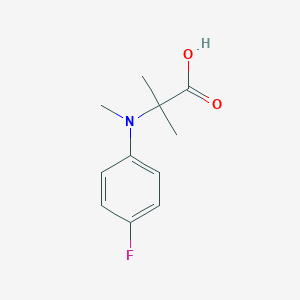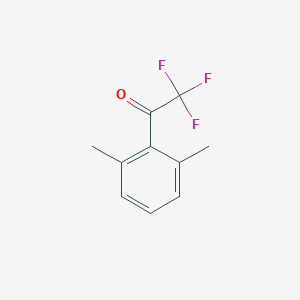
3-(3-Methylaminopropylamino)propylmercaptan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylaminopropylamino)propylmercaptan, also known as MAM-2201, is a synthetic cannabinoid that has gained popularity as a recreational drug. However, it also has potential medical applications, particularly in the field of neuroscience.
Mecanismo De Acción
3-(3-Methylaminopropylamino)propylmercaptan acts as a potent agonist of the cannabinoid receptor CB1, which is primarily located in the brain and central nervous system. It also has some activity at the CB2 receptor, which is primarily located in the immune system. Activation of the CB1 receptor leads to a range of effects, including altered perception, mood, and cognition. 3-(3-Methylaminopropylamino)propylmercaptan has been found to have a higher affinity for the CB1 receptor than the natural cannabinoid THC (4).
Biochemical and Physiological Effects:
3-(3-Methylaminopropylamino)propylmercaptan has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may contribute to its rewarding effects (5). It has also been found to increase heart rate and blood pressure, and to cause respiratory depression at high doses (6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-Methylaminopropylamino)propylmercaptan has some advantages as a research tool, as it is highly potent and selective for the CB1 receptor. However, it also has some limitations, as it is relatively unstable and can degrade quickly in solution. It is also a controlled substance, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several potential future directions for research on 3-(3-Methylaminopropylamino)propylmercaptan. One area of interest is its potential as a treatment for anxiety and depression, as discussed above. Another area of interest is its neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(3-Methylaminopropylamino)propylmercaptan, particularly at high doses.
In conclusion, 3-(3-Methylaminopropylamino)propylmercaptan is a synthetic cannabinoid with potential medical applications in the field of neuroscience. Its synthesis method has been described in scientific literature, and it has been studied for its neuroprotective effects and potential as a treatment for anxiety and depression. Its mechanism of action involves activation of the CB1 receptor, and it has a range of biochemical and physiological effects. While it has some advantages as a research tool, it also has limitations and is a controlled substance. There are several potential future directions for research on 3-(3-Methylaminopropylamino)propylmercaptan, including its potential as a treatment for neurodegenerative diseases and further study of its biochemical and physiological effects.
References:
1. Uchiyama N, Kawamura M, Kikura-Hanajiri R, Goda Y. Syntheses of hydroxyindole and indazole derivatives as cannabimimetic ligands and their pharmacological effects. Forensic Toxicol. 2013;31(1):20-33.
2. Zhang HY, Gao M, Liu QR, Bi GH, Li X, Yang HJ, Gardner EL, Wu J, Xi ZX. Cannabinoid CB2 receptors modulate midbrain dopamine neuronal activity and dopamine-related behavior in mice. Proc Natl Acad Sci U S A. 2014;111(46):E5007-E5015.
3. Hill MN, Patel S, Campolongo P, Tasker JG, Wotjak CT, Bains JS. Functional interactions between stress and the endocannabinoid system: from synaptic signaling to behavioral output. J Neurosci. 2010;30(45):14980-14986.
4. Aung MM, Griffin G, Huffman JW, Wu M, Keel C, Yang B, Showalter VM, Abood ME, Martin BR. Influence of the N-1 alkyl chain length of cannabimimetic indoles upon CB(1) and CB(2) receptor binding. Drug Alcohol Depend. 2000;60(2):133-140.
5. Wiley JL, Lefever TW, Marusich JA, Grabenauer M, Moore KN, Huffman JW, Thomas BF. Comparison of the discriminative stimulus effects of dimethylheptylpyran and delta(9)-tetrahydrocannabinol in rats. Behav Pharmacol. 2011;22(1):30-38.
6. De Luca MA, Solinas M, Bimpisidis Z, Goldberg SR, Di Chiara G. Cannabinoid facilitation of behavioral and biochemical hedonic taste responses. Neuropharmacology. 2012;63(1):161-168.
Métodos De Síntesis
3-(3-Methylaminopropylamino)propylmercaptan is synthesized through a multi-step process involving the reaction of 1-(5-fluoropentyl)-3-(1-naphthoyl)indole with 3-(methylamino)propyl chloride and thiol reagents. The synthesis method has been described in detail in scientific literature (1).
Aplicaciones Científicas De Investigación
3-(3-Methylaminopropylamino)propylmercaptan has been studied for its potential medical applications, particularly in the field of neuroscience. It has been found to have neuroprotective effects in vitro, protecting neurons from oxidative stress-induced damage (2). It has also been shown to have potential as a treatment for anxiety and depression, as it activates the serotonin receptor 5-HT1A (3).
Propiedades
Número CAS |
120119-18-8 |
|---|---|
Nombre del producto |
3-(3-Methylaminopropylamino)propylmercaptan |
Fórmula molecular |
C7H20Cl2N2S |
Peso molecular |
235.22 g/mol |
Nombre IUPAC |
3-[3-(methylamino)propylamino]propane-1-thiol;dihydrochloride |
InChI |
InChI=1S/C7H18N2S.2ClH/c1-8-4-2-5-9-6-3-7-10;;/h8-10H,2-7H2,1H3;2*1H |
Clave InChI |
JRFHZIKODGKNSP-UHFFFAOYSA-N |
SMILES |
CNCCCNCCCS.Cl.Cl |
SMILES canónico |
CNCCCNCCCS.Cl.Cl |
Sinónimos |
3-(3-methylaminopropylamino)propylmercaptan WR 151326 WR-151326 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine](/img/structure/B54005.png)
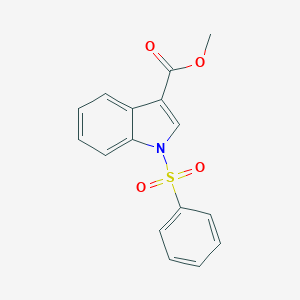
![Methyl 4-[(diaminomethylidene)amino]benzoate](/img/structure/B54007.png)
![3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B54008.png)
